molecular formula C7H4BrCl2NO B13702983 5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride

5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride

Cat. No.: B13702983
M. Wt: 268.92 g/mol
InChI Key: VNPNMFIBRIXEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride is an organic compound with the molecular formula C7H3BrCl2NO It is a derivative of benzimidoyl chloride, characterized by the presence of bromine, chlorine, and a hydroxy group on the benzimidoyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride typically involves the bromination and chlorination of benzimidoyl chloride. One common method starts with 2-chlorobenzoic acid as the raw material. The process involves a monobromination reaction in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid . This intermediate is then further reacted to introduce the hydroxy group and form the final product.

Industrial Production Methods

Industrial production of this compound may involve scale-up processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the preparation of 5-bromo-2-chlorobenzoic acid, a key intermediate, can be scaled up with a high yield and low impurity content .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The hydroxy group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various substituted benzimidoyl derivatives .

Scientific Research Applications

5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The presence of halogens and the hydroxy group allows it to form covalent bonds with target molecules, potentially inhibiting or modifying their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-N-hydroxybenZimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and chlorine atoms, along with a hydroxy group, allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C7H4BrCl2NO

Molecular Weight

268.92 g/mol

IUPAC Name

5-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4BrCl2NO/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H

InChI Key

VNPNMFIBRIXEAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=NO)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.